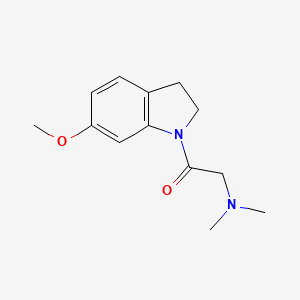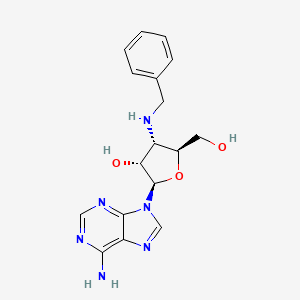
Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate
Descripción general
Descripción
Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate, also known as MBCP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MBCP is a prodrug of the amino acid glycine, which has been shown to have neuroprotective effects in various experimental models.
Mecanismo De Acción
The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate is not fully understood, but it is believed to involve the activation of the glycine receptor. Glycine is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate is thought to enhance the activity of glycine receptors, leading to increased inhibition of neurons and ultimately neuroprotection.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects, Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has also been shown to improve mitochondrial function and increase ATP production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate in lab experiments is its specificity for the glycine receptor. This allows researchers to study the effects of glycine activation on neuronal activity without the confounding effects of other neurotransmitters. However, Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate has some limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research involving Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate. One area of interest is the development of more potent and selective glycine receptor agonists. Another area of interest is the use of Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate in combination with other neuroprotective agents to enhance its efficacy. Finally, there is a need for more in-depth studies on the pharmacokinetics and pharmacodynamics of Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate to better understand its potential therapeutic applications.
Conclusion:
Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate is a synthetic compound with potential applications in scientific research. Its neuroprotective effects and specificity for the glycine receptor make it an attractive candidate for the treatment of neurodegenerative diseases. While there are some limitations to working with Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate, its potential therapeutic benefits make it an important area of research for the future.
Aplicaciones Científicas De Investigación
Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate has been shown to have various applications in scientific research. One of the most promising areas of research is in the field of neuroprotection. Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate has been shown to protect neurons from various insults, including oxidative stress, excitotoxicity, and inflammation. This makes it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
methyl 3-methoxy-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-17-9-11(12(15)18-2)14-13(16)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJUCYWWVNTBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60492664 | |
| Record name | Methyl N-[(benzyloxy)carbonyl]-O-methylserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60492664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate | |
CAS RN |
64356-79-2 | |
| Record name | Methyl N-[(benzyloxy)carbonyl]-O-methylserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60492664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(S)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B1625375.png)







